molecular formula C12H14BrNO B7952014 6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one

6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one

Cat. No.: B7952014
M. Wt: 268.15 g/mol
InChI Key: PJJRGTUCIHXYMJ-UHFFFAOYSA-N
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Description

6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol It is a brominated derivative of isoindoline, a heterocyclic compound that contains nitrogen within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one typically involves the bromination of 2-isobutyl-2,3-dihydro-isoindol-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom may play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

6-bromo-2-(2-methylpropyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJRGTUCIHXYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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